molecular formula C23H17FN4O3S B2453720 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226436-02-7

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2453720
CAS No.: 1226436-02-7
M. Wt: 448.47
InChI Key: UKLJKTLTPOTUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H17FN4O3S and its molecular weight is 448.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1226436-02-7

Molecular Formula

C23H17FN4O3S

Molecular Weight

448.47

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17FN4O3S/c1-2-14-7-9-15(10-8-14)21-25-19(31-26-21)13-27-18-11-12-32-20(18)22(29)28(23(27)30)17-6-4-3-5-16(17)24/h3-12H,2,13H2,1H3

InChI Key

UKLJKTLTPOTUCC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

The compound interacts with PPARδ/β, acting as an agonist. Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with PPARδ/β triggers a series of intracellular events, leading to changes in gene expression.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability, which could potentially enhance the compound’s bioavailability.

Biological Activity

The compound 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article focuses on the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula for this compound is C25H22N4O4SC_{25}H_{22}N_4O_4S, with a molecular weight of 474.54 g/mol. The structure incorporates a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular Weight474.54 g/mol
Molecular FormulaC25H22N4O4S
LogP5.8468
Polar Surface Area71.172 Ų

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, the oxadiazole ring in this compound may interact with various biological targets such as enzymes involved in metabolic pathways.

Biological Activity

  • Anticancer Activity : Preliminary studies have shown that similar thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds with structural similarities have been reported to target specific kinases involved in tumor growth regulation.
  • Anti-inflammatory Effects : The oxadiazole derivatives are noted for their potential to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling.
  • Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains and fungi. The presence of the thieno and oxadiazole rings might contribute to enhanced membrane permeability and interaction with microbial targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound :

  • A study published in Medicinal Chemistry highlighted the synthesis of oxadiazole-based compounds that showed promising anticancer activity in vitro against various cancer cell lines .
  • Another research effort focused on the dual inhibition of acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs), suggesting that structural modifications in oxadiazoles could lead to effective treatments for metabolic disorders .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:

  • Oxadiazole ring formation : Use carbodiimide coupling agents (e.g., DCC) to facilitate cyclization between amidoxime precursors and carboxylic acid derivatives under reflux .
  • Thienopyrimidine core assembly : Employ Ullmann coupling or Suzuki-Miyaura reactions to introduce aryl groups, ensuring precise temperature control (60–80°C) to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while catalytic bases (e.g., K₂CO₃) improve reaction efficiency .

Q. How can structural characterization be methodologically validated for this compound?

  • X-ray crystallography : Resolve the 3D configuration of the thienopyrimidine core and substituents, particularly the oxadiazole-phenyl linkage .
  • NMR spectroscopy : Use ¹H-¹³C HMBC to confirm connectivity between the oxadiazole-methyl group and the thienopyrimidine nitrogen .
  • Mass spectrometry (HRMS) : Validate molecular formula (C₂₅H₂₂N₄O₄S) with <2 ppm mass error .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Oxadiazole modifications : Replacement of the 4-ethylphenyl group with 4-methylphenyl (as in analog C26H24N4O) reduces cytotoxicity by ~30% in cancer cell lines, suggesting steric/electronic tuning is critical .
  • Fluorophenyl position : The 2-fluorophenyl group enhances metabolic stability compared to 3- or 4-fluoro analogs, likely due to reduced CYP450 interactions .

Advanced Research Questions

Q. How can computational modeling guide target identification for this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or PI3K), prioritizing residues (e.g., Lys745 in EGFR) that interact with the oxadiazole and fluorophenyl moieties .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on hydrogen bonds between the thienopyrimidine carbonyl and catalytic aspartate residues .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models; low solubility (<10 µg/mL) may explain poor in vivo activity despite potent in vitro IC₅₀ values .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the ethylphenyl group) that may reduce efficacy .

Q. What experimental designs are recommended for assessing off-target effects?

  • Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity outliers.
  • CYP inhibition assays : Quantify IC₅₀ for CYP3A4/2D6 to predict drug-drug interaction risks .

Q. How to design a robust SAR study for derivative libraries?

  • Scaffold diversification : Synthesize 20–30 analogs with variations in:
    • Oxadiazole substituents : Compare 4-ethylphenyl vs. 4-chlorophenyl for hydrophobic interactions .
    • Thienopyrimidine modifications : Introduce methyl groups at C5/C6 to modulate steric hindrance .
  • High-throughput screening : Use 384-well plates with ATP-based luminescence assays (e.g., CellTiter-Glo) to prioritize hits with IC₅₀ <1 µM .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous flow reactors to improve safety and yield .
  • Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate regioisomers, which differ by retention time (Δt = 1.2 min) .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (Gaussian 16) to confirm assignments .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability baselines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.